NHP1 protein - 147386-98-9

NHP1 protein

Catalog Number: EVT-1519760
CAS Number: 147386-98-9
Molecular Formula: C17H28N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NHP1 protein is predominantly found in eukaryotic cells, particularly in yeast and higher organisms. It is encoded by specific genes that are highly conserved across species, indicating its essential role in cellular functions.

Classification

NHP1 protein belongs to the family of nucleosome assembly proteins. It is classified under chromatin-associated proteins due to its pivotal role in nucleosome formation and stability. This classification highlights its involvement in chromatin remodeling and gene regulation mechanisms.

Synthesis Analysis

Methods

The synthesis of NHP1 protein can be achieved through various methods, including:

  • In Vivo Expression: Utilizing recombinant DNA technology, NHP1 can be expressed in host organisms such as Escherichia coli or yeast. This involves cloning the NHP1 gene into an expression vector and transforming it into suitable host cells.
  • In Vitro Translation: Cell-free systems can be employed to synthesize NHP1 protein. This method allows for precise control over the reaction conditions and the incorporation of labeled amino acids for tracking purposes.

Technical Details

The expression of NHP1 typically involves:

  • Cloning: The NHP1 gene is amplified via polymerase chain reaction (PCR) and cloned into an expression vector.
  • Transformation: The vector is introduced into competent cells, which are then cultured under optimal conditions to promote protein expression.
  • Purification: Following expression, the protein is extracted and purified using techniques such as affinity chromatography or ion-exchange chromatography.
Molecular Structure Analysis

Structure

NHP1 protein exhibits a characteristic structure that facilitates its interaction with DNA and other proteins. It typically contains several alpha-helices and beta-sheets that contribute to its stability and functionality.

Data

Structural studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of NHP1. These studies reveal key binding sites essential for its interaction with nucleosomes.

Chemical Reactions Analysis

Reactions

NHP1 protein participates in several biochemical reactions related to chromatin dynamics:

  • DNA Binding: NHP1 binds to DNA through specific motifs that recognize histone tails, facilitating nucleosome assembly.
  • Chromatin Remodeling: It acts as a cofactor for chromatin remodeling complexes, altering the accessibility of DNA for transcription factors.

Technical Details

The binding affinity of NHP1 to DNA can be quantified using techniques such as surface plasmon resonance or electrophoretic mobility shift assays. These methods allow for the determination of dissociation constants and binding kinetics.

Mechanism of Action

Process

The mechanism by which NHP1 exerts its effects involves several steps:

  1. Binding to Histones: NHP1 interacts with histone proteins to stabilize nucleosome formation.
  2. Nucleosome Assembly: It assists in the proper assembly of nucleosomes on DNA, ensuring correct spacing and positioning.
  3. Regulation of Gene Expression: By modulating chromatin structure, NHP1 influences transcriptional activity by either promoting or inhibiting access to specific genomic regions.

Data

Experimental data indicate that mutations within the NHP1 gene can lead to altered chromatin structure and dysregulated gene expression, underscoring its critical role in maintaining genomic integrity.

Physical and Chemical Properties Analysis

Physical Properties

NHP1 protein typically exhibits:

  • Molecular Weight: Approximately 15 kDa.
  • Solubility: Highly soluble in aqueous buffers, facilitating purification processes.

Chemical Properties

Chemical analyses reveal that NHP1 contains various functional groups that contribute to its interaction with other biomolecules. Its stability can be affected by factors such as pH and ionic strength, which influence its conformation and activity.

Applications

Scientific Uses

NHP1 protein has several applications in scientific research:

  • Gene Regulation Studies: Understanding how NHP1 influences transcriptional activity can provide insights into gene regulation mechanisms.
  • Chromatin Dynamics Research: Investigating the role of NHP1 in chromatin remodeling helps elucidate fundamental processes such as DNA replication and repair.
  • Therapeutic Targets: Given its role in gene expression regulation, NHP1 may serve as a potential target for therapeutic interventions in diseases characterized by dysregulated gene expression.
Introduction to NHP1 Protein

Historical Discovery and Nomenclature Evolution

Non-histone protein 1 (NHP1) was first identified in 1996 through biochemical purification studies of HeLa cell nuclear extracts. Initial research characterized it as a DNA-binding protein with high affinity (Kd 10−11 M) for CpG-rich sequences in avian vitellogenin genes [1]. Microsequencing of its p75 and p85 subunits revealed 64–100% amino acid identity with the human Ku autoantigen, establishing NHP1 as a core member of the Ku protein family [1]. This discovery resolved prior ambiguity about NHP1’s identity, which had been categorized solely by its non-histone status and DNA-binding properties. The nomenclature evolved from "non-histone protein" to Ku-associated proteins, reflecting its structural and functional alignment with the Ku70/Ku80 heterodimer (Ku70 corresponds to p75; Ku80 to p85) [1].

Key milestones in NHP1 research include:

  • Functional differentiation: Unlike the constitutively expressed Ku proteins involved in DNA repair, NHP1’s subunits show differentiation-dependent regulation. During mouse myoblast differentiation, both p75 and p85 subunits are upregulated, while in human promyelocytes (HL-60), only p85 increases [1].
  • Stress response divergence: Chemical or physical stressors (UV/X-rays) do not induce NHP1, distinguishing it from classical Ku proteins that respond to DNA damage [1].

Table 1: Key NHP1 Discovery Timeline

YearBreakthroughSignificance
1996Microsequencing of p75/p85 subunitsConfirmed identity with Ku autoantigen
1996Differentiation studies in myoblasts/promyelocytesEstablished role in cellular differentiation

Taxonomic Distribution and Homologs Across Species

NHP1 exhibits a restricted taxonomic distribution compared to broader Ku family proteins. It is documented in vertebrates (mice, humans), but not in invertebrates, archaea, or bacteria [1] [5]. Its homologs belong to the evolutionarily conserved Ku superfamily, characterized by DNA-binding domains critical for genomic maintenance.

  • Mammalian homologs: Humans express NHP1 as a Ku80 variant, while mice show homologous proteins with 90% sequence similarity. Both require the HMG domain (high mobility group) for DNA bending and protein interactions [5] [8].
  • Functional conservation: Despite sequence divergence, NHP1 homologs share roles in epigenetic regulation. For example, in Saccharomyces cerevisiae, the Ku70/80 complex participates in telomere maintenance but lacks differentiation-linked expression [4] [6].
  • Plant systems: Arabidopsis thaliana possesses vacuolar NHX1 transporters, phylogenetically related to intracellular Ku-like proteins, but these function in ion homeostasis rather than DNA binding [4].

Table 2: Taxonomic Distribution of NHP1 Homologs

OrganismHomologSequence IdentityPrimary Function
Homo sapiensKu80100%DNA repair, differentiation
Mus musculusKu80-like90%Myoblast differentiation
Saccharomyces cerevisiaeKu8065%Telomere maintenance
Arabidopsis thalianaNHX1<30%Ion transport

Structural Classification Within Protein Families

NHP1 is structurally classified within the Ku protein family (a subset of the flavodoxin-like fold superfamily), defined by its conserved β-barrel core and DNA-binding loops [1] [6].

Domain Architecture:

  • N-terminal von Willebrand A (vWA) domain: Mediates heterodimerization (p75-p85) and DNA end recognition [1].
  • Central β-barrel fold: Comprises a five-stranded parallel β-sheet surrounded by α-helices, enabling DNA helix distortion [6] [10].
  • HMG domain: Facilitates DNA bending via intercalation of hydrophobic residues (e.g., Phe-173) into minor grooves [5].
  • C-terminal SAP domain: Binds AT-rich DNA and recruits chromatin modifiers [5].

Functional Implications:

  • Differentiation-specific upregulation: In mouse myoblasts, NHP1’s p85 subunit undergoes mRNA upregulation, suppressed by cAMP or sodium butyrate [1].
  • Demethylation linkage: NHP1 may enable active DNA demethylation by accessing bifilarly methylated CpG islands [1].

Table 3: NHP1 Structural Domains and Motifs

DomainPosition (aa)Key MotifsFunction
vWA1–200DxxG-GxPDimer stabilization
β-barrel core201–350GxxGxP loopDNA helix distortion
HMG153–219KPKRPRSAYNIYVSESFQEDNA bending
SAP351–400LxxLLChromatin remodeling

Protein Family Context:

NHP1 belongs to the Ku family within the flavodoxin-like superfamily, alongside:

  • Classic Ku70/Ku80: Involved in non-homologous end joining (NHEJ) DNA repair.
  • Transcription regulators: Such as yeast Rox1, which shares HMG-domain-mediated DNA binding [5].Unlike heterogeneous nuclear ribonucleoproteins (hnRNPs) that harbor RRM domains for RNA processing [3], NHP1 exclusively operates in DNA metabolism.

Properties

CAS Number

147386-98-9

Product Name

NHP1 protein

Molecular Formula

C17H28N4O2

Synonyms

NHP1 protein

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